2-(3,4-Diaminophenyl)chromen-4-one
Description
2-(3,4-Diaminophenyl)chromen-4-one is a chromenone derivative characterized by a fused benzopyran-4-one core substituted at the 2-position with a 3,4-diaminophenyl group. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally distinct from coumarins (2H-chromen-2-ones). The diaminophenyl substituent introduces two primary amino groups (-NH₂) at the 3- and 4-positions of the phenyl ring, conferring unique electronic and steric properties. This substitution pattern differentiates it from hydroxylated analogs like luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), where phenolic -OH groups dominate .
Properties
CAS No. |
170804-63-4 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3,4-diaminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H,16-17H2 |
InChI Key |
JXLWTFVAFWWENR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |
Synonyms |
4H-1-Benzopyran-4-one,2-(3,4-diaminophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Solubility: The diaminophenyl derivative is likely more soluble in acidic media due to protonation of -NH₂ groups, whereas luteolin’s -OH groups enhance solubility in polar solvents at high pH.
- Reactivity: Amino groups can participate in nucleophilic reactions (e.g., Schiff base formation), unlike hydroxylated analogs, which may undergo oxidation or glycosylation.
Comparative Insights :
- Antimicrobial Potential: The propyl-substituted chromenone in showed efficacy against microbial strains, likely due to hydrophobic interactions from the alkyl chain. The diaminophenyl analog’s -NH₂ groups might target microbial enzymes or nucleic acids.
- Antioxidant Capacity: Luteolin’s -OH groups enable electron donation for radical neutralization, a feature absent in the diaminophenyl derivative. However, the latter’s amino groups could exhibit redox activity under specific conditions.
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